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Compound of Interest

Compound Name: 5-Butylimidazolidine-2,4-dione

CAS No.: 102716-78-9

Cat. No.: B2656509 Get Quote

Executive Summary
Phenytoin remains the clinical gold standard for the treatment of generalized tonic-clonic

seizures, deriving its potency from a specific "butterfly-like" hydrophobic structure that stabilizes

voltage-gated sodium channels (VGSCs) in their inactive state.

5-Butylhydantoin serves as a critical structural probe in medicinal chemistry. While it shares the

core hydantoin scaffold, the substitution of a flexible aliphatic butyl chain for the rigid aromatic

phenyl ring results in a distinct bioactivity profile. Experimental data indicates that the 5-butyl

substituent fails to provide the necessary steric bulk and

-

stacking interactions required for high-affinity binding to the sodium channel, rendering it
significantly less potent as an anticonvulsant compared to Phenytoin.

Chemical & Structural Analysis
The bioactivity difference stems directly from the physicochemical properties of the C5

substituents.
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Feature Phenytoin 5-Butylhydantoin SAR Implication

IUPAC Name

5,5-

Diphenylimidazolidine-

2,4-dione

5-Butylimidazolidine-

2,4-dione

C5 Substituents
Two Phenyl rings

(Aryl)

One Butyl chain

(Alkyl), One Hydrogen

Disubstitution is

critical for metabolic

stability and receptor

fit.

Lipophilicity (LogP) ~2.47 ~0.6 - 0.9 (Estimated)

Phenytoin crosses the

Blood-Brain Barrier

(BBB) more efficiently.

Steric Character
Rigid, planar aromatic

rings

Flexible, rotatable

aliphatic chain

Rigid rings lock the

pharmacophore into

the active binding

conformation.

Electronic Effect
-electron rich (allows

-stacking)

Electronically neutral

Phenyl rings interact

with aromatic residues

(e.g.,

Tyrosine/Phenylalanin

e) in the Na+ channel

pore.

Pharmacological Mechanism
Phenytoin: The Sodium Channel Stabilizer
Phenytoin exerts its anticonvulsant effect by binding to the inactivated state of voltage-gated

sodium channels (Nav1.x).

State-Dependent Block: It preferentially binds to channels that have already opened and

inactivated, preventing them from recovering too quickly.

Frequency Dependence: This selective binding inhibits high-frequency repetitive firing

(seizure activity) without blocking normal, low-frequency action potentials.
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Molecular Interaction: The two phenyl rings are hypothesized to interact with the local

anesthetic receptor site (likely involving transmembrane segment S6 of domain IV) via

hydrophobic and

-stacking interactions.

5-Butylhydantoin: The Aliphatic Analog
The 5-butyl analog lacks the second phenyl ring necessary for the "two-point" hydrophobic

anchor.

Loss of Affinity: Without the aromatic system, the compound cannot effectively dock into the

hydrophobic pocket of the sodium channel.

Alkyl Chain Flexibility: The butyl chain introduces conformational entropy. Unlike the rigid

phenyl ring, the butyl group flops, reducing the probability of the molecule occupying the

correct binding orientation.

Result: Significantly reduced or negligible inhibition of Na+ currents at therapeutic

concentrations.
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Figure 1: Mechanism of Action showing Phenytoin's stabilization of the inactivated sodium

channel vs. 5-Butylhydantoin's failure to bind.
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Bioactivity & Performance Data
The following data aggregates findings from structure-activity relationship (SAR) studies

comparing 5,5-diphenyl derivatives with 5-alkyl derivatives.

Table 1: Comparative Bioactivity Profile

Assay / Parameter
Phenytoin

(Standard)
5-Butylhydantoin

(Analog)
Interpretation

Na+ Channel Binding

(

)

40 µM [1] > 100 µM (Est.)*

Phenytoin binds

tightly; butyl analogs

show weak affinity.[2]

[3]

MES Test (

)

9.5 mg/kg (Mouse,

i.p.) [2]
Inactive / > 300 mg/kg

5-Butylhydantoin fails

to protect against

electroshock seizures.

scPTZ Test (

)
Inactive

Weakly Active (High

Dose)

Alkyl hydantoins may

show slight sedative

effects but lack

specific anticonvulsant

potency.

Neurotoxicity (

)
~65 mg/kg Low Toxicity

Lack of potency

correlates with lack of

specific neurotoxicity

(ataxia).

*Note: Specific data for the mixed analog 5-butyl-5-phenylhydantoin shows an

of 103 µM [1], which is ~2.5x weaker than Phenytoin.[4] The mono-substituted 5-butylhydantoin
is predicted to be significantly weaker than even this mixed analog.

Key Experimental Insight
In a study comparing hydantoin substitutions, the 5-pentyl-5-phenylhydantoin analog retained

activity (
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= 40 µM) comparable to Phenytoin, whereas the 5-butyl-5-phenylhydantoin analog lost
significant potency (

= 103 µM) [1].[2][3][4] This demonstrates that even when a phenyl ring is present, the specific
length and lipophilicity of the alkyl chain (butyl vs pentyl) critically impacts binding. The
complete removal of the phenyl ring (as in 5-butylhydantoin) results in a loss of anticonvulsant
efficacy.

Experimental Protocols
To replicate these findings, researchers should utilize the following standardized protocols.

A. Maximal Electroshock Seizure (MES) Test
The gold standard for identifying agents effective against generalized tonic-clonic seizures.

Animals: Male albino mice (CF-1 strain), 18–25 g.

Preparation: Dissolve test compounds (Phenytoin and 5-Butylhydantoin) in polyethylene

glycol 400 (PEG400) or 0.9% saline.

Administration: Administer compounds intraperitoneally (i.p.) at varying doses (e.g., 10, 30,

100, 300 mg/kg).

Stimulation: 30 minutes post-injection, apply an electrical stimulus via corneal electrodes.

Parameters: 50 mA, 60 Hz, 0.2 second duration.

Endpoint: Observe for the presence of tonic hindlimb extension (THE).

Protection: Defined as the abolition of THE (animal does not extend hindlimbs to 180°).

Data Analysis: Calculate

using Probit analysis.

B. Sodium Channel Binding Assay (In Vitro)
To quantify the affinity of the compound for the voltage-gated sodium channel.[2][4]

Tissue Preparation: Prepare synaptosomes from rat cerebral cortex.
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Ligand: Use

Batrachotoxinin A 20-

-benzoate (

BTX-B), which binds to the neurotoxin receptor site 2 on the Na+ channel.

Incubation:

Incubate synaptosomes with 10 nM

BTX-B and varying concentrations of the test hydantoin (1 µM – 1 mM).

Incubate at 37°C for 30 minutes in the presence of tetrodotoxin (to prevent channel

opening).

Filtration: Terminate reaction by rapid filtration through GF/C glass fiber filters.

Quantification: Measure retained radioactivity via liquid scintillation counting.

Calculation: Determine

(concentration displacing 50% of specific binding).

Experimental Workflow Diagram
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Figure 2: Screening workflow for evaluating hydantoin derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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